Potassium metaborate hydrate

Description

Systematic IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as potassium oxoborolanediolate hydrate , reflecting its anionic borate structure. This nomenclature derives from the compound’s core metaborate ion ($$ \text{BO}_2^- $$), coordinated to a potassium cation ($$ \text{K}^+ $$) and associated with variable water molecules.

Alternative designations include potassium meta-borate hydrate and potassium borate (meta) , both widely adopted in industrial and academic contexts. These terms emphasize the compound’s relationship to borate salts while distinguishing it from orthoborates ($$ \text{BO}3^{3-} $$) and tetraborates ($$ \text{B}4\text{O}_7^{2-} $$).

Molecular Formula Variants and Hydration Stoichiometry

The anhydrous form of potassium metaborate is represented by the formula $$ \text{KBO}2 $$, with a molar mass of 81.91 g/mol. In its hydrated state, the compound adopts the general formula $$ \text{KBO}2 \cdot x\text{H}_2\text{O} $$, where $$ x $$ denotes variable water content dependent on synthesis conditions and storage.

| Form | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|

| Anhydrous | $$ \text{KBO}_2 $$ | 81.91 |

| Hydrated (variable) | $$ \text{KBO}2 \cdot x\text{H}2\text{O} $$ | 81.91 + 18.02x |

Crystallographic studies indicate that the hydration state influences the compound’s physical properties, such as solubility and thermal stability. However, precise stoichiometric values for $$ x $$ remain unspecified in commercial product documentation, suggesting non-stoichiometric hydration in practical formulations.

CAS Registry Number and Regulatory Classification

This compound is uniquely identified by the CAS Registry Number 16481-66-6 , a universal identifier used in chemical databases and regulatory frameworks. This CAS number applies specifically to the hydrated form, distinguishing it from anhydrous potassium metaborate (CAS 13709-94-9).

Under the Toxic Substances Control Act (TSCA), the compound is listed for research and development use, with commercial distributions adhering to non-hazardous material classifications. Regulatory databases classify it under harmonized tariff code 2840.19.0000 for borate salts, though specific jurisdictional guidelines may vary.

| Regulatory Parameter | Classification |

|---|---|

| CAS Number | 16481-66-6 |

| TSCA Status | Listed for R&D use |

| Hazard Identification | Not classified as dangerous goods |

This regulatory profile positions this compound as a stable, non-reactive material under standard handling conditions, suitable for applications requiring precise borate delivery without significant safety restrictions.

Properties

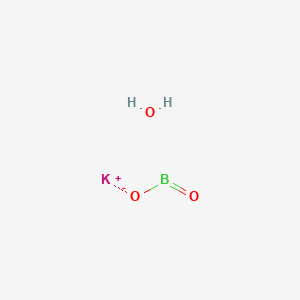

Molecular Formula |

BH2KO3 |

|---|---|

Molecular Weight |

99.93 g/mol |

IUPAC Name |

potassium;oxido(oxo)borane;hydrate |

InChI |

InChI=1S/BO2.K.H2O/c2-1-3;;/h;;1H2/q-1;+1; |

InChI Key |

XUGZFXNEVPSCOL-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)[O-].O.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium metaborate hydrate can be synthesized through the reaction of potassium hydroxide (KOH) with boric acid (H₃BO₃). The reaction typically occurs in an aqueous solution, and the product is obtained by evaporating the water. The reaction can be represented as follows: [ \text{KOH} + \text{H}_3\text{BO}_3 \rightarrow \text{KBO}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium carbonate (K₂CO₃) with boric acid. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then crystallized and dried to obtain the desired hydrate form.

Chemical Reactions Analysis

Types of Reactions: Potassium metaborate hydrate undergoes various chemical reactions, including:

Hydrolysis: It reacts with water to form boric acid and potassium hydroxide.

Dehydration: Upon heating, it loses water molecules to form anhydrous potassium metaborate.

Complex Formation: It can form complexes with other metal ions.

Common Reagents and Conditions:

Hydrolysis: Water at room temperature.

Dehydration: Heating at elevated temperatures.

Complex Formation: Metal salts in aqueous solution.

Major Products Formed:

Hydrolysis: Boric acid (H₃BO₃) and potassium hydroxide (KOH).

Dehydration: Anhydrous potassium metaborate (KBO₂).

Complex Formation: Metal-borate complexes.

Scientific Research Applications

Analytical Chemistry

Reagent for Analytical Techniques

Potassium metaborate hydrate is widely used as a reagent in analytical chemistry. It plays a crucial role in various techniques such as:

- Titrations: It aids in determining the concentration of solutions by reacting with analytes.

- Spectrophotometry: It helps in measuring the absorption of light by solutions, facilitating quantitative analysis.

These applications are vital for researchers aiming to achieve accurate measurements of chemical concentrations in diverse samples .

Pharmaceuticals

Buffering Agent

In the pharmaceutical industry, this compound functions as a buffering agent. It is essential for:

- pH Stabilization: Maintaining the pH of drug formulations is critical for their stability and efficacy. Potassium metaborate helps regulate pH levels, ensuring optimal conditions for active pharmaceutical ingredients .

- Drug Delivery Systems: Research is ongoing into its potential use in drug delivery mechanisms, enhancing the bioavailability of certain medications .

Cosmetic Products

pH Adjuster

This compound is incorporated into cosmetic formulations primarily as a pH adjuster. Its role includes:

- Skin Compatibility: Ensuring that products are gentle on the skin while maintaining their effectiveness.

- Stability Improvement: Contributing to the overall stability of cosmetic products through its buffering capabilities .

Glass and Ceramics Manufacturing

Enhancing Material Properties

In the production of specialty glasses and ceramics, this compound enhances several properties:

- Thermal Stability: It improves the thermal resistance of glass products.

- Chemical Resistance: Its incorporation leads to better durability against chemical exposure, making it ideal for high-performance applications .

Water Treatment

Environmental Applications

This compound is utilized in water treatment processes for:

- Heavy Metal Removal: It aids in the removal of heavy metals from wastewater, improving overall water quality.

- Environmental Remediation: Its properties make it beneficial for various environmental applications aimed at reducing pollution levels .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). In a fibroblast wound model:

- Cell Viability and Toxicity: Potassium metaborate demonstrated lower toxicity to fibroblast cells compared to boric acid while effectively reducing prooxidant species.

- Gene Expression Analysis: It significantly decreased inflammatory markers (IL-1β), suggesting potential therapeutic applications in wound healing .

Study on MRSA Infections

A notable study investigated the effects of potassium metaborate on MRSA infections:

- Experimental Design:

- Tested both potassium metaborate and boric acid against MRSA strains using microdilution methods.

- Evaluated cell viability via MTT assays and analyzed redox stress parameters.

The findings indicated that potassium metaborate was more effective than boric acid in reducing prooxidant levels and enhancing antioxidant status, showcasing its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of potassium metaborate hydrate involves its ability to interact with water molecules and other chemical species. In aqueous solutions, it dissociates into potassium ions (K⁺) and metaborate ions (BO₂⁻). The metaborate ions can further interact with water to form boric acid and hydroxide ions. These interactions are crucial for its various applications in chemistry and industry.

Comparison with Similar Compounds

Sodium Metaborate Hydrate (NaBO₂·xH₂O)

- Structure and Hydration: Sodium metaborate forms hydrates like NaBO₂·4H₂O (monoclinic) and anhydrous NaBO₂ (hexagonal) . Potassium metaborate, however, adopts variable hydration states (e.g., KBO₂·1.33H₂O) and crystallizes in distinct systems .

- Applications : Sodium metaborate is a byproduct of NaBH₄ hydrolysis, similar to KBO₂ in KBH₄ systems . However, sodium derivatives are more prevalent in detergent formulations (e.g., sodium perborate), while potassium metaborate is niche in laboratory use .

- Thermal Behavior : Sodium metaborate dehydrates at lower temperatures (~140°C) compared to potassium metaborate, which retains hydration up to ~300°C .

Lithium Metaborate Hydrate (LiBO₂·xH₂O)

- Hydration States : Lithium metaborate forms LiBO₂·8H₂O and LiBO₂·2H₂O, contrasting with potassium metaborate’s simpler hydration range .

- Solubility : In the LiCl + LiBO₂ + H₂O system at 298.15 K, lithium metaborate exhibits lower solubility than KBO₂ in analogous potassium systems, favoring crystallization at higher salt concentrations .

Comparison with Other Borates

Potassium Pentaborate (KB₅O₈·4H₂O)

- Synthesis : Produced from B₂O₃, KCl, and NaOH, potassium pentaborate requires precise molar ratios (B₂O₃:K₂O = 5:1), unlike KBO₂, which forms via direct neutralization .

- Applications: Used in nonlinear optical materials (e.g., L-Valine Potassium Penta Borate octahydrate), whereas KBO₂ is more common in catalysis and hydrogen storage .

Barium Metaborate (BaB₂O₄·xH₂O)

- Hydration and Use : Barium metaborate hydrates (e.g., BaB₂O₄·4H₂O) are fire retardants in plastics and paints, differing from KBO₂’s role in hydrolysis reactions .

- Synthesis : Prepared via precipitation from BaCl₂ and sodium metaborate, highlighting differences in cation exchange behavior compared to potassium systems .

Potassium Perborate (KBO₃·nH₂O)

Solubility and Phase Behavior

Industrial and Research Implications

- Hydrogen Storage : KBO₂’s oligomer formation in concentrated KBH₄ hydrolysis solutions alters rheology, complicating pump systems but offering insights into borate polymerization .

- Material Science: Potassium pentaborate’s nonlinear optical properties contrast with KBO₂’s utility in catalyst recovery and synthetic intermediates .

Biological Activity

Potassium metaborate hydrate (KBO₂·xH₂O) is a compound that has garnered attention in various fields due to its notable biological activities. This article delves into its antimicrobial, antioxidant, and potential therapeutic applications, supported by empirical research and case studies.

Overview of this compound

Potassium metaborate is a boron compound that exists in various hydrated forms. Its unique properties stem from the presence of boron, which is known for its biological significance, particularly in the context of human health and environmental applications.

Antimicrobial Activity

Inhibition of Pathogenic Microorganisms

Research has demonstrated that potassium metaborate exhibits significant antimicrobial properties against various pathogens. A study assessed its effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeast strains, using the broth dilution method to determine minimum inhibitory concentrations (MICs). The results indicated:

- Staphylococcus aureus : MIC of 62.5 mM

- Escherichia coli : MIC of 62.5 mM

- Candida albicans : MIC of 62.5 mM

- Bacillus subtilis : MIC of 31.25 mM

- Pseudomonas aeruginosa : MIC of 125 mM

The highest antibiofilm activity was observed against C. albicans with a reduction rate of 90.18% at the MIC concentration .

Antioxidant Activity

Radical Scavenging Capabilities

Potassium metaborate has been shown to possess strong antioxidant properties. In an evaluation using the β-carotene bleaching (BCB) assay and hydroxyl radical scavenging activity tests, the following results were obtained:

- Hydroxyl Radical Scavenging : Inhibition rate of 71.13% at a concentration of 100 mM.

- Antioxidant Activity (BCB Assay) : Inhibition rate of 86.96% at the same concentration.

These findings highlight potassium metaborate's potential as a natural antioxidant agent .

Study on MRSA Infections

A significant study investigated the effects of potassium metaborate on methicillin-resistant Staphylococcus aureus (MRSA) infections in a fibroblast wound model. The experiment was structured in two parts:

-

In Vitro Assessment :

- Both potassium metaborate and boric acid were tested for their antibacterial effects against MRSA.

- The treatments showed that potassium metaborate had lower toxicity to fibroblast cells compared to boric acid while effectively reducing prooxidant species and enhancing antioxidant status.

- Gene Expression Analysis :

Summary of Biological Activities

| Activity Type | Description | Effectiveness |

|---|---|---|

| Antimicrobial | Inhibits growth of various pathogens including S. aureus, E. coli, C. albicans | MIC values ranging from 31.25 mM to 125 mM |

| Antioxidant | Scavenges hydroxyl radicals and exhibits high antioxidant capacity | Inhibition rates up to 86.96% |

| Wound Healing | Reduces inflammation markers in MRSA wound models | Significant reduction in IL-1β levels |

Q & A

Q. What experimental methods are recommended for synthesizing high-purity potassium metaborate hydrate in laboratory settings?

this compound can be synthesized via dry fusion of potassium carbonate (K₂CO₃) and boric acid (H₃BO₃) or by dehydrating hydrated forms. For purity control, recrystallization from aqueous solutions at controlled pH and temperature is critical. X-ray diffraction (XRD) should confirm crystallinity, and thermogravimetric analysis (TGA) can verify hydration states .

Q. How can thermodynamic properties like dissolution enthalpy and entropy of this compound be determined experimentally?

Calorimetric methods, such as isothermal titration calorimetry (ITC), measure dissolution enthalpy. Solubility studies at varying temperatures (e.g., 288.15–298.15 K) combined with phase diagrams and van’t Hoff analysis enable calculation of Gibbs free energy and entropy changes .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Storage should comply with CLP regulations (EC 1272/2008), and disposal must follow local hazardous waste guidelines. Toxicity data (e.g., H361: suspected reproductive toxicity) necessitate strict exposure controls .

Advanced Research Questions

Q. What advanced spectroscopic techniques elucidate structural dynamics of potassium metaborate in aqueous solutions?

Raman spectroscopy and nuclear magnetic resonance (¹¹B NMR) identify polyborate speciation (e.g., [B₃O₃(OH)₄]⁻) and coordination changes. X-ray diffraction (XRD) reveals short-range order in supersaturated solutions, while density functional theory (DFT) simulations model boron-oxygen bonding interactions .

Q. How do concentration-dependent rheological changes in potassium metaborate solutions impact experimental design?

At concentrations >10% w/w, potassium metaborate solutions exhibit non-Newtonian behavior due to oligomer formation (e.g., dimeric or trimeric borate chains). Rheometry and dynamic light scattering (DLS) quantify viscosity changes, which affect mixing efficiency and reaction kinetics in hydrogen storage or catalytic systems .

Q. What methodologies assess the antioxidant and antimicrobial efficacy of this compound?

- Hydroxyl radical scavenging : Fenton reaction assays with salicylic acid and Fe²⁺, measuring absorbance at 510 nm after incubation (37°C, 30 min) .

- Antibiofilm activity : MTT assays using MIC/2 concentrations to quantify biofilm inhibition (e.g., against Staphylococcus aureus). Statistical validation via ANOVA and Tukey’s test ensures reproducibility .

Q. How does thermal dehydration affect the crystalline structure of potassium metaborate hydrates?

TGA-DSC analyses track mass loss and phase transitions. For example, heating to 140°C removes bound water, transforming hydrated monoclinic structures to anhydrous hexagonal crystals. In situ XRD confirms structural reorganization, critical for applications requiring thermal stability .

Q. What electrochemical methods analyze the redox behavior of potassium metaborate in energy storage systems?

Cyclic voltammetry (CV) and chronoamperometry with Pd or BDD electrodes evaluate borate-to-borohydride conversion efficiency. FT-IR and ¹¹B NMR characterize reaction intermediates, while XRD identifies crystalline byproducts (e.g., borax hydrate) .

Data Contradictions and Resolution

Q. How can discrepancies in reported antioxidant activity (e.g., 70–87% inhibition) of potassium metaborate be resolved?

Variability arises from concentration-dependent effects (e.g., 10–100 mM) and assay conditions (e.g., β-carotene vs. hydroxyl radical methods). Standardizing positive controls (ascorbic acid, BHT) and using triplicate measurements with ANOVA reduce experimental noise .

Q. Why do computational models of aqueous borate speciation sometimes conflict with experimental XRD data?

Ab initio calculations assume ideal solution conditions, while XRD captures dynamic clustering in real systems. Hybrid approaches combining Raman spectroscopy, DFT, and molecular dynamics improve accuracy in predicting polyborate equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.